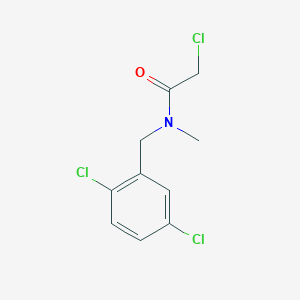

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

Description

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide (CAS: 172547-67-0) is a chloroacetamide derivative with the molecular formula C₉H₈Cl₃NO and a molecular weight of 252.5 g/mol . The compound features a 2-chloroacetamide backbone substituted with a 2,5-dichlorobenzyl group and a methyl group on the nitrogen atom. Its structure enables diverse intermolecular interactions, though its exact hydrogen-bond donor/acceptor counts (1 donor, 1 acceptor) are lower than some analogs .

Properties

IUPAC Name |

2-chloro-N-[(2,5-dichlorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-4-8(12)2-3-9(7)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDZTKHPQWWPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,5-dichlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis Building Block

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For example, derivatives of this compound have been synthesized and tested for their activity as agonists at adenosine receptors, particularly the A3 receptor, which is implicated in various therapeutic areas including cancer and neuroprotection .

Case Studies: Adenosine Receptor Agonists

Research has demonstrated that analogues of 2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide exhibit high affinity for human A3 adenosine receptors (ARs). For instance, a related compound showed subnanomolar affinity (K_i values around 0.29 nM) and was effective in inhibiting forskolin-stimulated adenylate cyclase activity, indicating its potential as a therapeutic agent . These findings suggest that modifications to the acetamide structure can lead to significant pharmacological effects.

Agrochemistry

Pesticide Development

The compound is also being explored for its applications in agrochemistry. Its chlorinated structure is known to enhance biological activity against pests and diseases affecting crops. Research indicates that similar chlorinated compounds demonstrate fungicidal activities against various pathogens, suggesting that this compound could be developed into effective agrochemicals .

Fungicidal Activity

In studies focusing on structure-activity relationships (SAR), compounds with similar chlorinated structures have been shown to possess significant fungicidal properties against cucumber powdery mildew and wheat powdery mildew. This highlights the potential for developing new fungicides based on the core structure of this compound .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Chloroacetamides

Structural and Functional Group Variations

Chloroacetamides exhibit significant diversity in substituents on both the acetamide backbone and the aromatic/heterocyclic moieties. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Trichloro derivatives (e.g., ) exhibit higher halogen content, which may increase toxicity or environmental persistence but reduce solubility .

N-Substituents :

- Methyl and benzyl groups on nitrogen (target compound) reduce hydrogen-bonding capacity compared to unsubstituted amides (e.g., N–H in and ), affecting crystallinity and solubility .

- Methoxymethyl (alachlor) and thiazolyl groups () introduce polar functionalities, improving water solubility or biological target interactions .

Biological and Industrial Applications: Herbicides like alachlor leverage methoxymethyl and diethylphenyl groups for soil mobility and weed selectivity . The target compound’s dichlorobenzyl group may favor applications in materials science or as a synthetic intermediate due to its rigid aromatic system .

Hydrogen Bonding and Crystallinity

- Compounds with N–H groups (e.g., ) form intermolecular hydrogen bonds (N–H⋯O/N), leading to crystalline networks or chains. For example, 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide forms 1D chains via N–H⋯N bonds .

- The target compound’s methyl group on nitrogen eliminates N–H bonding, likely reducing crystallinity compared to hydrogen-bonded analogs .

Biological Activity

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is an organic compound characterized by its unique chemical structure, which includes a chloro group and a dichlorobenzyl moiety. This compound has garnered attention for its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

- Molecular Formula : C9H8Cl3NO

- Molecular Weight : 266.55 g/mol

- Structural Characteristics : Contains three chlorine atoms and an acetamide functional group which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro substituent can undergo nucleophilic substitution reactions, while the acetamide group can participate in hydrolysis under various conditions. These interactions are essential for its role as a biochemical probe or inhibitor in enzymatic studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa (ATCC 27853) | 35 |

| Staphylococcus aureus (ATCC 25923) | 36 |

These results suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance cytotoxic activity against cancer cell lines. For instance, thiazole-bearing derivatives have shown promising antitumor effects, with IC50 values indicating effective inhibition of cell proliferation. Although specific data on this compound's antitumor activity is limited, its structural analogs have demonstrated that electron-withdrawing groups significantly contribute to increased potency against various cancer cell lines .

Case Studies

- Antibacterial Screening : A study involved screening several chloroacetamide derivatives for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited superior antibacterial activity compared to existing antibiotics .

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of thiazole derivatives, compounds structurally related to this compound were found to induce apoptosis in cancer cells through hydrophobic interactions with target proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, 3,4-dichlorophenylacetic acid can react with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by triethylamine catalysis at low temperatures (273 K) . Purification involves extraction with dichloromethane, washing with NaHCO₃ and brine, and crystallization via slow evaporation. Purity optimization requires monitoring by HPLC or LC-MS, with iterative recrystallization using solvents like methylene chloride to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) provides detailed structural insights:

- ¹H NMR : Methyl groups (N–CH₃) appear as singlets at δ 2.8–3.2 ppm; benzyl protons show aromatic splitting patterns .

- ¹³C NMR : Carbonyl carbons resonate at δ 165–175 ppm. X-ray crystallography resolves conformational heterogeneity, as seen in asymmetric units with three distinct molecular conformations .

Q. What are the recommended safety protocols for handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; wash exposed skin immediately. Waste must be segregated and disposed via certified hazardous waste services. Storage conditions: dry, cool (2–8°C), in airtight containers .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. Machine learning models trained on structural analogs (e.g., dichlorophenylacetamide derivatives) can prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in crystallographic data, such as multiple conformers?

- Methodology : Multi-technique validation is critical. For example, NMR in solution can confirm dynamic equilibria between conformers, while variable-temperature XRD detects temperature-dependent packing effects. Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational flexibility and steric repulsions observed in crystal structures .

Q. How do steric and electronic effects influence interactions with biological targets?

- Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics. Comparative studies with analogs (e.g., replacing chloro substituents with methoxy groups) isolate electronic effects. Steric hindrance is assessed via mutagenesis studies on target proteins (e.g., substituting bulky residues near binding pockets) .

Q. What in vitro assays are suitable for evaluating therapeutic potential while minimizing cytotoxicity?

- Methodology : Use cell viability assays (MTT or resazurin) on human cell lines (e.g., HEK-293) to establish IC₅₀ values. Parallel target-specific assays (e.g., enzyme inhibition via fluorogenic substrates) differentiate cytotoxic vs. mechanism-driven effects. Structural analogs (e.g., N-(2,5-dichlorophenyl) derivatives) serve as positive/negative controls .

Data Analysis and Optimization

Q. How can reaction yields be systematically improved without compromising scalability?

- Methodology : Design of Experiments (DoE) frameworks (e.g., Taguchi or Box-Behnken) optimize variables like solvent polarity, temperature, and catalyst loading. Continuous-flow reactors enhance scalability by maintaining consistent reaction conditions .

Q. What statistical methods address batch-to-batch variability in biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.